Decamethylpentasiloxane
Description
Foundational Aspects of Organosilicon Chemistry and Cyclic Volatile Methylsiloxanes (cVMS)
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. These compounds are often analogous to traditional organic compounds but exhibit unique properties due to the differences between silicon and carbon atoms. wikipedia.org The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org A key feature of organosilicon chemistry is the strength of the silicon-oxygen bond, which is significantly high and makes silicon susceptible to nucleophilic attack by oxygen-containing species. wikipedia.org
Cyclic volatile methylsiloxanes (cVMS) are a specific class of organosilicon compounds characterized by a ring structure of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. atamanchemicals.com D5, with the chemical formula [(CH₃)₂SiO]₅, possesses a five-membered ring of alternating silicon and oxygen atoms. atamanchemicals.com This structure imparts properties such as high flexibility and thermal stability. atamanchemicals.com cVMS, including D5, are known for being very hydrophobic with low water solubility and high octanol-water partition coefficients. researchgate.netresearchgate.net They are also highly volatile substances. researchgate.netresearchgate.net
The synthesis of D5 commercially starts with dimethyldichlorosilane. wikipedia.org Through hydrolysis, a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane (B3030410) is produced. D5 and other cyclic siloxanes are then separated from this mixture via distillation. wikipedia.org
Research Trajectories and Academic Significance of Decamethylcyclopentasiloxane (B1670010)
Initial research and application of D5 focused on its use in personal care products due to its desirable properties like low surface tension, hydrophobicity, and volatility, which allow it to spread easily and evaporate without leaving a residue. europa.eu It is a common ingredient in products such as deodorants, sunscreens, hair sprays, and skin care items. wikipedia.orgeuropa.eu
More recently, the academic significance of D5 has shifted towards understanding its environmental fate and transport. nih.govresearchgate.net Due to its widespread use, D5 is released into the environment through various pathways, with a significant portion evaporating into the atmosphere. oup.com Research now focuses on its distribution in different environmental compartments, including the atmosphere, water bodies, and sediments. nih.gov Studies have investigated its potential for long-range atmospheric transport and its behavior in aquatic systems. nih.govsu.se
The atmospheric degradation of D5, primarily through reactions with hydroxyl radicals, is a key area of investigation. atamanchemicals.comnoaa.gov Furthermore, its persistence and potential for bioaccumulation in aquatic organisms are subjects of ongoing research and regulatory scrutiny. su.seservice.gov.uk
Scope and Objectives of Current Scholarly Inquiry Pertaining to Decamethylcyclopentasiloxane
Contemporary research on D5 is driven by the need to comprehensively understand its environmental behavior and potential impacts. Key objectives of current scholarly inquiry include:
Environmental Fate and Transport Modeling: Developing and refining models to predict the distribution and concentration of D5 in various environmental media. nih.govacs.org This includes understanding its partitioning between air, water, soil, and sediment. nih.gov
Atmospheric Chemistry: Characterizing the atmospheric oxidation of D5, identifying its degradation products, and determining their subsequent environmental fate. noaa.govacs.orgnih.gov Recent studies have focused on identifying molecular tracers for D5-derived secondary organic aerosol (SOA) to assess its impact on air quality. acs.orgnih.gov
Analytical Method Development: Creating more sensitive and accurate analytical techniques to detect and quantify D5 and its degradation products in complex environmental matrices like water, sediment, biota, and air. nih.govresearchgate.netfilab.fr This includes methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). filab.fr
Ecotoxicology and Bioaccumulation: Assessing the potential for D5 to accumulate in organisms and food webs. su.se While some studies have shown D5 to be persistent, there is ongoing research to understand its long-term effects on various organisms. service.gov.ukcanada.ca
Regulatory bodies in several countries have assessed the risks associated with D5, leading to a dynamic landscape of scientific inquiry aimed at providing robust data for informed environmental management. oup.comresearchgate.netcanada.ca
Physicochemical Properties of Decamethylcyclopentasiloxane (D5)
| Property | Value | Source |
| Molecular Formula | C₁₀H₃₀O₅Si₅ | wikipedia.orgatamanchemicals.com |
| Molar Mass | 370.770 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 0.958 g/cm³ | wikipedia.org |
| Melting Point | -47 °C | wikipedia.org |
| Boiling Point | 210 °C | wikipedia.org |
| Water Solubility | 17.03 mg/L | wikipedia.org |
| log Kₒw | 8.09 | researchgate.net |
Properties
Molecular Formula |
C10H30O4Si5 |
|---|---|
Molecular Weight |
354.77 g/mol |
InChI |
InChI=1S/C10H30O4Si5/c1-15-11-17(5,6)13-19(9,10)14-18(7,8)12-16(2,3)4/h1-10H3 |
InChI Key |
LDWCWRUTFBOGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Production Routes for Decamethylcyclopentasiloxane
Chemical Precursors and Feedstocks in Decamethylcyclopentasiloxane (B1670010) Synthesis
The principal chemical precursor for the commercial production of decamethylcyclopentasiloxane (D5) is dimethyldichlorosilane ((CH₃)₂SiCl₂). wikipedia.orgnbinno.comnbinno.com This organosilicon compound serves as the foundational building block from which the siloxane backbone of D5 is constructed. The synthesis process begins with this feedstock, which undergoes hydrolysis to initiate the formation of siloxane compounds. nbinno.comnih.gov The hydrolysis of dimethyldichlorosilane yields a mixture that includes both cyclic dimethylsiloxanes and linear polydimethylsiloxane (B3030410). nbinno.com From this initial product mixture, D5 is isolated, typically through distillation. wikipedia.orgnbinno.com
Another route for the synthesis of decamethylcyclopentasiloxane involves the reaction of diiodo-dimethyl-silane with octamethyl-cyclotetrasiloxane. guidechem.com This reaction is carried out in a solution of dichloromethane with pinacolone and zinc as reagents, operating at ambient temperature for a duration of 10 minutes to achieve a 60% yield. guidechem.com
Hydrolytic Condensation as a Primary Synthetic Pathway
The primary pathway for synthesizing decamethylcyclopentasiloxane is through the hydrolytic condensation of dimethyldichlorosilane. nih.govuni-wuppertal.de This process occurs in two main stages: hydrolysis followed by condensation.
In the initial hydrolysis step, the chlorine atoms in dimethyldichlorosilane are substituted by hydroxyl (-OH) groups from water. uni-wuppertal.dedoubtnut.com This reaction forms dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) and hydrochloric acid (HCl) as a byproduct. uni-wuppertal.de
Following hydrolysis, the newly formed silanol groups undergo condensation. doubtnut.comnih.gov This involves the reaction between two silanol groups, which eliminates a molecule of water to form a siloxane bond (Si-O-Si). uni-wuppertal.denih.gov This polycondensation process leads to the formation of both linear polydimethylsiloxane chains with terminal hydroxyl groups and various cyclic dimethylsiloxanes, including D5. uni-wuppertal.de The reaction mixture at this stage is a complex blend of these linear and cyclic species of varying sizes. nbinno.comnih.gov
Equilibration and Ring-Closure Processes in Industrial and Laboratory Production
Following the initial hydrolytic condensation, the resulting mixture of linear polysiloxanes and cyclic siloxanes undergoes an equilibration process to increase the yield of the desired decamethylcyclopentasiloxane. wikipedia.orgnbinno.com This step is crucial in both industrial and laboratory settings to selectively produce D5.
The equilibration process involves the cleavage and reformation of siloxane bonds, which is typically catalyzed by a strong acid or base. wikipedia.orggoogle.com This dynamic process allows the system to reach a thermodynamic equilibrium. In the presence of a catalyst like potassium hydroxide (B78521) (KOH), the polymer and ring mixture is equilibrated, which drives the conversion towards the more volatile cyclic siloxanes. wikipedia.orgnbinno.com The general reaction for this equilibration can be represented as:
[(CH₃)₂SiO]ₓ → n[(CH₃)₂SiO]₅ + other cyclic siloxanes
By continuously removing the more volatile cyclic siloxanes, such as D5, through distillation, the equilibrium is shifted, favoring the formation of more cyclic products from the linear polymers. wikipedia.orgnbinno.comgoogle.com This strategic removal is a key aspect of maximizing the yield of D5.
Catalytic Systems Employed in Decamethylcyclopentasiloxane Synthesis
The synthesis of decamethylcyclopentasiloxane relies heavily on catalytic systems to facilitate the necessary bond rearrangements. Both acid and base catalysts are employed to promote the equilibration and ring-closure reactions.
Strong acids are effective catalysts for the redistribution of siloxane bonds in polysiloxane fluids to produce cyclosiloxanes. google.com This acid-catalyzed equilibration can be performed at temperatures ranging from 20-200°C with a minimal amount of catalyst and without the need for added water or solvents. google.com Various strong acids, including triflic acid and acid-activated bentonite clays (B1170129) like Maghnite-H+, have been investigated for the polymerization of D5. google.comias.ac.in The use of solid acid catalysts is seen as a more environmentally friendly alternative to traditional homogeneous catalysts, offering advantages such as milder reaction conditions and easier separation from the reaction mixture. ias.ac.in
Table 1: Comparison of Acid Catalysts in Siloxane Polymerization
| Catalyst | Monomer Conversion (wt%) |
|---|---|
| Phosphazene bases | 95 |
| Strong bases | 90 |
| Dodecylbenzenesulphonic acid | 85 |
| Triflic acid | 77 |
| Trifluoromethanesulphonic acid | 58 |
Base-catalyzed methodologies are widely used in the commercial production of decamethylcyclopentasiloxane. wikipedia.org Strong bases, such as potassium hydroxide (KOH), are particularly effective in catalyzing the equilibration of the polymer and ring mixture, leading to a high conversion to the more volatile cyclic siloxanes. wikipedia.orgnbinno.com The anionic ring-opening polymerization (AROP) initiated by bases is a common industrial method for producing high-temperature vulcanized (HTV) silicone rubber, starting from cyclic siloxanes like D4 and D5. gelest.com The base catalyst facilitates the cleavage of the Si-O bond in the cyclic monomer, initiating the polymerization process. This method is also central to the equilibration process that enriches the D5 content from the initial hydrolysate. wikipedia.org
Optimization Strategies for Synthesis Efficiency and Selectivity
Several strategies can be employed to optimize the efficiency and selectivity of decamethylcyclopentasiloxane synthesis. The ultimate goal is to maximize the yield of D5 while minimizing the formation of other cyclic siloxanes and linear polymers.
A key factor in optimization is the precise control of reaction conditions. This includes managing the temperature, pressure, and reaction time during both the hydrolysis/condensation and the subsequent equilibration steps. ias.ac.in The choice and concentration of the catalyst are also critical variables that can be adjusted to improve the reaction rate and selectivity. nih.gov
Another important strategy is the efficient removal of the desired product from the reaction mixture. Since D5 is more volatile than the linear polysiloxanes and larger cyclic species, continuous distillation can be used to separate it, thereby driving the equilibrium towards its formation. wikipedia.orgnbinno.comgoogle.com
Table 2: Summary of Key Optimization Parameters
| Parameter | Influence on Synthesis |
|---|---|
| Temperature | Affects reaction rates of hydrolysis, condensation, and equilibration. ias.ac.in |
| Catalyst Type & Concentration | Determines the mechanism (acid or base-catalyzed) and rate of equilibration. ias.ac.innih.gov |
| Product Removal | Continuous distillation of D5 shifts the equilibrium to favor its formation. google.com |
| Feedstock Purity | High purity of dimethyldichlorosilane minimizes unwanted side products. nbinno.com |
| End-Blocking Agents | Controls the chain length of linear polymers, influencing the cyclic/linear product ratio. google.com |
Polymerization Science and Advanced Materials Derived from Decamethylcyclopentasiloxane
Decamethylcyclopentasiloxane (B1670010) as a Key Monomer in Polysiloxane Synthesis
Decamethylcyclopentasiloxane, commonly referred to as D5, is a cornerstone monomer in the synthesis of high molecular weight polysiloxanes, particularly polydimethylsiloxane (B3030410) (PDMS). Its chemical structure, consisting of a five-membered ring of alternating silicon and oxygen atoms with each silicon atom bearing two methyl groups ([(CH₃)₂SiO]₅), makes it an ideal precursor for polymerization.
D5 is favored in industrial and laboratory settings for several key reasons. It is a stable, low-viscosity liquid at ambient temperature, which simplifies handling, purification via distillation, and processing. While the D5 ring possesses lower ring strain compared to its smaller counterparts like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4), it is sufficiently strained to undergo efficient ring-opening polymerization (ROP) in the presence of a suitable catalyst.
The polymerization of D5 is a classic example of an equilibrium-controlled process. During ROP, an equilibrium is established between the growing linear polymer chains and a mixture of cyclic oligomers (D4, D5, D6, etc.). Typically, at equilibrium, the polymer phase consists of approximately 85-90% linear polymer and 10-15% cyclics by weight. The precise position of this equilibrium is dependent on factors such as temperature, monomer concentration, and the solvent used. The thermodynamic stability of D5 means that it is often the most abundant cyclic species present at equilibrium, making its removal from the final polymer product a critical step in producing high-purity silicones.
The table below compares key properties of D5 with D4, another prevalent monomer in polysiloxane synthesis.
| Property | Decamethylcyclopentasiloxane (D5) | Octamethylcyclotetrasiloxane (D4) |
| Chemical Formula | C₁₀H₃₀O₅Si₅ | C₈H₂₄O₄Si₄ |
| Molar Mass | 370.77 g/mol | 296.62 g/mol |
| Ring Strain | Low (~1-4 kJ/mol) | Moderate (~16 kJ/mol) |
| Physical State (STP) | Liquid | Solid (melts at 17.5 °C) |
| Boiling Point | 210 °C | 175 °C |
| Polymerization Characteristic | Equilibrium-controlled, slower kinetics | Kinetically favored, faster polymerization |
Fundamental Mechanisms of Decamethylcyclopentasiloxane Ring-Opening Polymerization
The conversion of D5 into high molecular weight linear polymers is achieved almost exclusively through ring-opening polymerization (ROP). This process involves the cleavage of a silicon-oxygen (siloxane) bond within the cyclic monomer, followed by sequential addition of other monomer units to the activated chain end. The specific mechanism is dictated by the type of catalyst employed, which can be broadly categorized as anionic, cationic, organocatalytic, or heterogeneous.
Anionic ROP is a widely utilized method for synthesizing well-defined polydimethylsiloxanes from D5 due to its "living" or controlled characteristics. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, often indicated by a low polydispersity index (PDI < 1.2).
Initiation and Propagation: The process is typically initiated by strong bases such as alkali metal hydroxides (e.g., potassium hydroxide (B78521), KOH) or quaternary ammonium (B1175870) hydroxides (e.g., tetramethylammonium (B1211777) hydroxide). The active initiating species is often a silanolate anion, formed either directly or from the reaction of the hydroxide with a trace amount of water or a silanol-containing species. This silanolate anion attacks a silicon atom in a D5 ring, cleaving the Si-O bond and incorporating the monomer into the chain, regenerating a silanolate active center at the new chain end.
Kinetics and Equilibrium: The polymerization proceeds until a thermodynamic equilibrium is reached between the linear polymer and cyclic oligomers. A key kinetic feature of anionic ROP is the presence of "backbiting" reactions, where the active silanolate chain end can attack a siloxane bond along its own chain, cleaving off a small cyclic molecule (e.g., D4, D5). This intramolecular cyclization process is a primary reason for the presence of cyclics at equilibrium and prevents the system from being a true "living" polymerization in the strictest sense. However, under carefully controlled conditions (e.g., low temperatures, specific counter-ions), the rate of propagation can be made significantly faster than the rates of backbiting or chain transfer, enabling the synthesis of polymers with predictable molecular weights.
The table below summarizes typical outcomes of anionic D5 polymerization using different initiators.
| Initiator System | Typical Temperature | Resulting Polymer Characteristics | Control Level |
| Potassium Hydroxide (KOH) | 140-160 °C | High MW ( > 100,000 g/mol ), PDI ~1.5-2.0 | Moderate; equilibrium-driven |
| Potassium Silanolate | 100-140 °C | High MW, PDI ~1.5-2.0 | Moderate; faster initiation |
| Tetramethylammonium Silanolate | 80-100 °C | Controlled MW, PDI < 1.2 | High; less aggregation, faster equilibration |
| Lithium Alkoxide / Cryptand | 20-40 °C | Controlled MW, PDI < 1.1 | Very High; suppresses backbiting |
Cationic ROP of D5 is initiated by strong protic acids, such as trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and sulfuric acid (H₂SO₄), or Lewis acids. This method is characterized by very fast reaction rates, even at room temperature, but offers significantly less control over the polymer architecture compared to anionic polymerization.
Mechanism and Dynamics: The mechanism involves the protonation of a siloxane oxygen atom by the acid, creating a highly reactive tertiary oxonium ion or an activated silicon center. This electrophilic center is then attacked by the oxygen of another D5 monomer, propagating the chain. A key dynamic feature of cationic ROP is the prevalence of chain scission and redistribution reactions. The active chain ends can attack not only monomer rings but also any siloxane bond within the same or another polymer chain. This "scrambling" leads to a rapid equilibration and results in a polymer with a broad molecular weight distribution, typically with a PDI approaching 2.0, which is characteristic of step-growth or condensation polymerization.
Architectural Implications: While the lack of control makes cationic ROP unsuitable for synthesizing well-defined block copolymers, the scrambling effect can be leveraged to produce random copolymers or to equilibrate silicone fluids. The high reactivity and sensitivity to impurities, particularly water (which can act as a transfer agent or co-initiator), make the system complex to manage for producing high-performance, precisely structured materials.
In recent years, metal-free organocatalysis has emerged as a powerful and "greener" alternative for the ROP of D5. These catalysts offer high activity under mild conditions and produce polymers with minimal metallic contamination, which is critical for applications in electronics and medicine.
Phosphazene Superbases: Strong, neutral organic bases, particularly phosphazenes like P₄-t-Bu, have proven to be exceptionally efficient catalysts for D5 polymerization. They function as powerful anionic initiators, often activated by a protic source (e.g., water, alcohol). They exhibit extremely high turnover frequencies, enabling polymerization to proceed rapidly at or near room temperature. The mechanism is analogous to conventional anionic ROP but with enhanced activity, allowing for the synthesis of high molecular weight PDMS with good control over molecular weight and low PDI.
Frustrated Lewis Pairs (FLPs): A more advanced organocatalytic strategy involves the use of Frustrated Lewis Pairs. An FLP consists of a bulky Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃) and a bulky Lewis base (e.g., a sterically hindered phosphine) that are unable to form a classical adduct due to steric hindrance. This unquenched reactivity allows the pair to act cooperatively to cleave the Si-O bond of D5, initiating polymerization without the need for metals or protic initiators.
Heterogeneous catalysis is of significant industrial importance for the bulk polymerization of D5, primarily because it simplifies product purification and allows for catalyst reuse. In this approach, the catalyst is in a different phase (typically solid) from the liquid monomer and polymer.
Catalyst Types: Both acidic and basic solid materials are used.
Acidic Catalysts: Acid-activated clays (B1170129) (e.g., montmorillonite (B579905) K-10), zeolites, and sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15) are common examples. The polymerization occurs at active acid sites on the surface of the catalyst via a cationic mechanism.
Basic Catalysts: Solid-supported bases can also be employed, operating through an anionic mechanism.
Process Characteristics: The key advantage of heterogeneous catalysis is the ease of separating the catalyst from the final polymer mixture by simple filtration, eliminating the need for complex catalyst neutralization and removal steps required in homogeneous systems. This makes the process more cost-effective and environmentally friendly, especially for continuous production. However, reaction rates can be limited by mass transfer of the monomer to the catalyst's active sites, and the process generally requires higher temperatures compared to the most active homogeneous catalysts.
Synthesis and Characterization of Copolymers Incorporating Decamethylcyclopentasiloxane Units
Copolymerization involving D5 is a critical strategy for creating advanced polysiloxane materials with tailored properties, such as modified thermal stability, surface energy, or chemical reactivity. This is achieved by incorporating other monomer units alongside the dimethylsiloxane from D5.
Synthesis of Copolymers:
Random Copolymers: These are synthesized by polymerizing a mixture of D5 and one or more different cyclosiloxane comonomers. Cationic ROP, with its inherent chain scrambling, is well-suited for producing statistically random copolymers. For example, copolymerizing D5 with octaphenylcyclotetrasiloxane (B1329330) results in a polymer with improved thermal stability.
Block Copolymers: These are synthesized via sequential monomer addition using a controlled or living polymerization technique, most commonly anionic ROP. First, D5 is polymerized to a desired block length. Then, the second monomer (e.g., a functionalized cyclosiloxane or even a non-siloxane monomer that can be polymerized by the active chain end) is introduced to grow the second block. This method allows for the creation of well-defined diblock, triblock, or multiblock architectures.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the ratio of different monomer units by integrating the signals from their respective side groups (e.g., methyl vs. phenyl protons). ²⁹Si NMR provides detailed information about the polymer microstructure, distinguishing silicon atoms based on their neighboring units (e.g., D-D-D vs. D-D-X sequences, where D is from D5 and X is from a comonomer).
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). In block copolymer synthesis, a clear shift to higher molecular weight after the addition of the second monomer, while maintaining a low PDI, is strong evidence of successful block formation.
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions. Homopolymers show a single glass transition temperature (Tg). Well-defined, phase-separated block copolymers will exhibit two distinct Tgs, each corresponding to the Tg of one of the blocks.
The table below illustrates examples of copolymer systems derived from D5.
| Copolymer System | Polymerization Method | Resulting Architecture | Key Characterization Finding |
| D5 + Octaphenylcyclotetrasiloxane | Cationic ROP (Equilibration) | Random Copolymer | Single Tg intermediate between the two homopolymers; ²⁹Si NMR shows random sequence distribution. |
| D5 + Hexamethylcyclotrisiloxane (D3) | Sequential Anionic ROP | Diblock Copolymer (PDMS-b-PDMS) | GPC shows a unimodal peak shifting to higher MW after D3 addition; PDI remains low (<1.1). |
| D5 + Vinylmethylcyclosiloxane | Anionic ROP | Random Copolymer | ¹H NMR shows a specific ratio of methyl to vinyl protons, confirming incorporation of functional groups. |
| D5 + Polystyrene (via macroinitiator) | Anionic ROP initiated by living Polystyryl-lithium | Diblock Copolymer (PS-b-PDMS) | DSC shows two distinct Tgs (~100 °C for PS, ~-120 °C for PDMS), indicating microphase separation. |
Block Copolymer Formation
Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks." The synthesis of block copolymers incorporating a polydimethylsiloxane (PDMS) segment is effectively achieved through the anionic ring-opening polymerization (AROP) of decamethylcyclopentasiloxane (D5). This method provides excellent control over molecular weight and results in a narrow molecular weight distribution, which is characteristic of a living polymerization.
The process typically begins with the initiation of D5 polymerization using an anionic initiator, such as an alkyllithium compound (e.g., n-butyllithium) or a lithium silanolate. This step forms a "living" polysiloxanolate chain end. This reactive chain end is capable of further propagation by adding more D5 monomers. Once the desired PDMS block length is achieved, the living polysiloxanolate anion is used to initiate the polymerization of a second, different type of monomer. Common second monomers include vinyl compounds like styrene (B11656) or methyl methacrylate (B99206), or heterocyclic monomers like caprolactone (B156226) or epoxides.
A prominent example is the synthesis of polystyrene-block-polydimethylsiloxane (PS-b-PDMS). In this sequential monomer addition process, the living polysiloxanolate anion, formed from D5 polymerization, attacks the double bond of styrene monomers to initiate their polymerization. This creates a diblock copolymer. Alternatively, A-B-A triblock copolymers, such as polystyrene-b-polydimethylsiloxane-b-polystyrene (PS-b-PDMS-b-PS), can be synthesized using a difunctional initiator, which allows the PDMS chain to grow in two directions simultaneously. These living ends are then terminated by adding the second monomer (styrene) to form the terminal hard blocks. The distinct immiscibility between the PDMS "soft" block and the polystyrene "hard" block drives microphase separation, leading to the formation of highly ordered nanostructures.
Table 1: Examples of Block Copolymers Synthesized from Decamethylcyclopentasiloxane (D5)
| Copolymer Architecture | Block A (from D5) | Block B | Typical Initiator System | Key Feature |
|---|---|---|---|---|
| A-B Diblock | Polydimethylsiloxane (PDMS) | Polystyrene (PS) | Monofunctional (e.g., sec-Butyllithium) | Amphiphilic properties, suitable for surfactants |
| A-B-A Triblock | Polydimethylsiloxane (PDMS) | Polystyrene (PS) | Difunctional (e.g., Dilithium salt initiator) | Forms thermoplastic elastomers |
| A-B Diblock | Polydimethylsiloxane (PDMS) | Poly(ethylene oxide) (PEO) | Potassium silanolate | Water-soluble/insoluble blocks for self-assembly |
| A-B-A Triblock | Polydimethylsiloxane (PDMS) | Polycaprolactone (PCL) | Difunctional initiator followed by PCL ROP | Biodegradable and flexible material |
Graft Copolymer Architectures
Graft copolymers consist of a primary polymer backbone onto which one or more side chains of a different chemical composition are attached. When utilizing D5, the goal is to create architectures with a PDMS segment either as the backbone or as the grafted side chains. Two principal strategies are employed: "grafting-from" and "grafting-to."
In the "grafting-from" approach, a polymer backbone is first synthesized or selected that contains latent initiation sites along its chain. These sites are then activated to initiate the ring-opening polymerization of D5, causing PDMS chains to grow directly from the backbone. For instance, a poly(methyl methacrylate-co-glycidyl methacrylate) copolymer can be synthesized, where the epoxy groups of the glycidyl (B131873) methacrylate units are subsequently converted into anionic initiators for D5 polymerization. This method allows for the formation of a high density of grafted chains.
Conversely, the "grafting-to" method involves synthesizing the PDMS side chains first. D5 is polymerized via AROP to a desired molecular weight, and the living chain is then terminated with a functional group (e.g., a vinyl or hydroxyl group). In parallel, a separate polymer backbone is prepared with complementary reactive sites. The pre-formed, functionally-terminated PDMS chains are then attached to the backbone through a coupling reaction. While this method can be limited by steric hindrance, which may result in lower grafting density, it offers the advantage of precise characterization of both the backbone and the side chains before the final grafting step.
Table 2: Comparison of Grafting Strategies for D5-Derived Copolymers
| Strategy | Description | Typical Backbone Polymer | Grafted Chain (from D5) | Primary Advantage |
|---|---|---|---|---|
| Grafting-From | PDMS chains are grown from initiation sites along a pre-existing backbone. | Polystyrene with initiator precursors | Polydimethylsiloxane | High grafting density achievable. |
| Grafting-To | Pre-synthesized, functionalized PDMS chains are attached to a reactive backbone. | Poly(glycidyl methacrylate) | End-functionalized Polydimethylsiloxane | Excellent control over side-chain molecular weight. |
Controlled Radical Polymerization Strategies
While D5 itself polymerizes via an anionic mechanism, its derivatives can be cleverly integrated with controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This hybrid approach expands the range of accessible copolymer architectures, as CRP methods are tolerant to a wider variety of functional monomers than AROP.
The most common strategy involves the creation of a PDMS-based macroinitiator . This is achieved by first polymerizing D5 via living AROP and then terminating the reaction with a molecule that contains an initiating site for CRP. For example, the living polysiloxanolate anion can be reacted with a compound containing a tertiary alkyl halide, which is a classic initiator for ATRP. The resulting PDMS chain, now end-capped with an ATRP initiator, can be used to polymerize vinyl monomers like acrylates, methacrylates, or styrene in a controlled manner. This creates well-defined A-B diblock or, if starting with a difunctional PDMS macroinitiator, A-B-A triblock copolymers.
A similar approach is used for RAFT polymerization. A PDMS chain is functionalized at its end with a group that can act as a chain transfer agent (a RAFT agent), such as a dithioester or trithiocarbonate. This PDMS macro-RAFT agent then mediates the polymerization of other monomers, allowing for the synthesis of complex architectures with the characteristic low surface energy and high flexibility of PDMS.
Table 3: Integration of D5-Derived PDMS with Controlled Radical Polymerization (CRP)
| CRP Technique | PDMS-Based Reagent | Mechanism | Example Resulting Copolymer |
|---|---|---|---|
| ATRP | PDMS-Macroinitiator (with alkyl halide end-group) | PDMS chain initiates ATRP of a second monomer. | PDMS-b-Poly(methyl methacrylate) |
| RAFT | PDMS-MacroRAFT Agent (with dithioester end-group) | PDMS chain acts as a chain transfer agent to mediate polymerization. | PDMS-b-Poly(N-isopropylacrylamide) |
| NMP (Nitroxide-Mediated Polymerization) | PDMS-Macroinitiator (with alkoxyamine end-group) | PDMS chain capped with a nitroxide group initiates polymerization. | PDMS-b-Polystyrene |
Rheological and Processability Aspects in Decamethylcyclopentasiloxane Polymerization Systems
The rheology of D5 polymerization systems undergoes a profound transformation as the reaction progresses. The initial reaction mixture, consisting of the low-viscosity D5 monomer and an initiator, is a water-like fluid. Upon initiation of AROP, linear polymer chains begin to form and grow, leading to a dramatic and rapid increase in the bulk viscosity of the system. This viscosity can increase by several orders of magnitude, transitioning from a fluid state to a highly viscous, gum-like material.
The high molecular weight polydimethylsiloxane produced exhibits significant non-Newtonian, shear-thinning behavior. At rest or under low shear, the entangled polymer chains result in very high viscosity. However, when subjected to high shear rates, such as those encountered during extrusion or molding, the polymer chains align in the direction of flow, causing a significant drop in viscosity. This property is critical for the industrial processing of silicone elastomers and resins.
Table 4: Rheological Evolution during Bulk Polymerization of D5
| Polymerization Stage | Approx. Molecular Weight (Mn) | Approx. Zero-Shear Viscosity (Pa·s) | System Description |
|---|---|---|---|
| Initial (t=0) | 371 g/mol (Monomer) | ~0.002 | Low-viscosity liquid monomer (D5). |
| Intermediate | ~50,000 g/mol | ~100 | Viscous fluid with growing polymer chains. |
| Equilibrium | >250,000 g/mol | >10,000 | Extremely viscous, gum-like polymer with ~15% cyclics. |
Advanced Polymeric Materials with Decamethylcyclopentasiloxane-Derived Backbones
The unique properties of the PDMS backbone—namely its low glass transition temperature (~ -125 °C), high chain flexibility, excellent thermal stability, and low surface energy—make it a foundational component for a variety of advanced materials. By combining the PDMS backbone with other polymer blocks, materials with tailored functionalities can be engineered.
Silicone Thermoplastic Elastomers (TPEs): A-B-A triblock copolymers, such as PS-b-PDMS-b-PS, are a prime example. At service temperatures, the immiscible hard polystyrene end-blocks phase separate to form rigid, glassy domains that act as physical crosslinks, anchoring the flexible PDMS chains. This creates a physically crosslinked network that behaves like a vulcanized rubber, exhibiting high elasticity. However, upon heating above the glass transition temperature of polystyrene, the hard domains soften and flow, allowing the material to be melt-processed like a thermoplastic.
High-Permeability Membranes: The exceptionally high free volume and flexible Si-O-Si backbone of PDMS result in outstanding permeability to various gases (e.g., O2, N2, CO2). Block copolymers containing PDMS are used to create membranes for gas separation and biomedical applications. For example, combining a PDMS block with a mechanically robust polymer block (like a polycarbonate or polyimide) can produce a membrane that balances high gas flux with the necessary mechanical strength and selectivity for industrial gas separations.
Surface Modifying Agents: The low surface energy of PDMS drives it to migrate to interfaces. When block or graft copolymers containing PDMS are blended in small amounts with other polymers (e.g., polyurethane or epoxy resins), the PDMS segments spontaneously migrate to the air-polymer interface. This creates a thin, silicone-rich surface layer that imparts properties such as hydrophobicity, lubricity, stain resistance, and release characteristics to the bulk material without significantly altering its bulk properties.
Table 5: Applications of Advanced Materials from D5-Derived Polymers
| Material Class | Typical Architecture | Key Property from PDMS Backbone | Representative Application |
|---|---|---|---|
| Thermoplastic Elastomer | A-B-A Triblock (e.g., PS-b-PDMS-b-PS) | Extreme flexibility and low Tg (soft block) | Pressure-sensitive adhesives, flexible tubing, seals |
| Gas Separation Membrane | A-B Diblock or Graft Copolymer | High gas permeability (O2, CO2) | Oxygen enrichment, CO2 capture, contact lenses |
| Surface Modifier/Additive | Diblock or Graft Copolymer | Low surface energy and incompatibility | Fouling-release coatings, polymer processing aids |
| Amphiphilic Surfactant | A-B Diblock (e.g., PDMS-b-PEO) | Hydrophobic/hydrophilic balance | Emulsion stabilization, foam control agents |
Table of Mentioned Compounds
| Compound Name |
|---|
| Decamethylcyclopentasiloxane |
| Polydimethylsiloxane |
| Polystyrene |
| n-Butyllithium |
| sec-Butyllithium |
| Lithium silanolate |
| Methyl methacrylate |
| Styrene |
| Caprolactone |
| Poly(ethylene oxide) |
| Polycaprolactone |
| Poly(methyl methacrylate) |
| Glycidyl methacrylate |
| Poly(glycidyl methacrylate) |
| Poly(methyl methacrylate-co-glycidyl methacrylate) |
| Poly(N-isopropylacrylamide) |
| Polycarbonate |
| Polyimide |
Environmental Dynamics and Transformation Pathways of Decamethylcyclopentasiloxane
Atmospheric Chemistry and Fate of Decamethylcyclopentasiloxane (B1670010)
Due to its high volatility, a significant portion of D5 used in consumer products evaporates and enters the atmosphere. oup.com The atmospheric fate of D5 is primarily governed by its reaction with hydroxyl radicals, phototransformation processes, and its potential for long-range transport.
The primary degradation pathway for D5 in the atmosphere is its reaction with hydroxyl (OH) radicals. nih.govnih.gov This reaction initiates the atmospheric oxidation of D5. nih.gov The rate at which this reaction occurs is crucial for determining the atmospheric lifetime of D5.
Several studies have measured the reaction rate constant for D5 with OH radicals. Values have been reported in the range of (1.55 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ to (2.6 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. ucpress.edu Another study reported a rate constant of 1.6×10⁻¹² cm³ molecule⁻¹ s⁻¹. taylorandfrancis.com The reaction mechanism involves the abstraction of a hydrogen atom from one of the methyl groups on the siloxane ring, leading to the formation of a water molecule and an alkyl radical. nih.govacs.org This initial step is followed by a series of complex reactions that lead to the formation of various oxidation products. nih.govacs.org
Interactive Data Table: Reaction Rate Constants of D5 with OH Radicals
| Rate Constant (cm³ molecule⁻¹ s⁻¹) | Study |
|---|---|
| (1.55 ± 0.17) × 10⁻¹² | Atkinson (1991) ucpress.edu |
| (2.6 ± 0.3) × 10⁻¹² | Safron et al. (2015) ucpress.edu |
| 2.46 (2.74 – 2.20, 95% CI) × 10⁻¹² | Xiao et al. (2015) ucpress.edu |
| 1.6 × 10⁻¹² | (190,191) taylorandfrancis.com |
Following the initial reaction with OH radicals, D5 undergoes further phototransformation in the atmosphere. nih.govresearchgate.net While D5 itself does not absorb UV light and is not expected to undergo direct photolysis, its oxidation products can be subject to further photochemical reactions. nih.gov
The atmospheric lifetime of D5 is determined by the rate of its reaction with OH radicals. nih.gov Assuming a 24-hour average OH radical concentration of 1.2 × 10⁶ molecules cm⁻³, the estimated atmospheric lifetime of D5 ranges from approximately 4 to 10 days. nih.govresearchgate.netacs.org One study estimated a lifetime of 8 days. taylorandfrancis.com These lifetimes are long enough to allow for significant transport in the atmosphere but short enough to prevent large-scale accumulation. researchgate.net
Under conditions with low OH concentrations (≲ 10⁷ molec. cm⁻³) or low OH exposures (≲ 2 × 10¹¹ molec. s cm⁻³), the SOA yield is generally less than 5% and often around 1%. proquest.com However, at much higher OH concentrations and exposures, SOA yields can be significantly higher, reaching up to 110% or even 158% under certain laboratory conditions. copernicus.org The chemical composition of the SOA formed from D5 oxidation includes a variety of oxygenated products, such as hydroxylated and ring-opened species. acs.orgproquest.com One identified product is 1-hydroxynonamethylcyclopentasiloxane. proquest.com
Due to its atmospheric lifetime of several days, D5 is subject to long-range atmospheric transport (LRAT). nih.govucpress.eduresearchgate.netsu.se This means it can be transported far from its original emission sources. ucpress.edu Modeling studies and field measurements have confirmed the presence of D5 in remote regions, including the Arctic, providing clear evidence of its LRAT potential. researchgate.netsu.se
Atmospheric circulation models have been used to predict the distribution of D5 on a hemispheric scale. su.se These models, which incorporate emissions data and atmospheric chemistry, show good agreement with measured ambient air concentrations. nih.govsu.se The presence of D5 throughout the Northern Hemisphere, with notable concentrations at high latitudes, underscores the importance of atmospheric transport in its global distribution. su.se
Aquatic and Sediment Environmental Chemistry of Decamethylcyclopentasiloxane
While a significant portion of D5 is released to the atmosphere, emissions to wastewater are the primary route for its entry into aquatic environments. su.se In aquatic systems, D5 can undergo hydrolysis and tends to partition to sediment due to its low water solubility and high affinity for organic carbon. su.seoup.com
In aqueous environments, D5 can undergo hydrolysis, a chemical reaction where water breaks down the compound. nih.govsu.se The rate of this hydrolysis is highly dependent on the pH of the water. su.se The reaction is slowest near a neutral pH and accelerates in both acidic and alkaline conditions. su.seresearchgate.netscientificspectator.comnih.gov
The hydrolysis half-life of D5 has been determined under various conditions. At 25°C, the aqueous hydrolysis half-lives are 9.3 days at pH 4, 71 days at pH 7, and 0.14 days at pH 9. nih.gov Temperature also influences the rate, with hydrolysis being slower at lower temperatures. su.se For instance, at 12°C and pH 7 (representative of freshwater), the half-life is estimated to be around 315 days, while at 9°C and pH 8 (more typical of marine water), it is about 64 days. su.seservice.gov.uk The primary degradation product of D5 hydrolysis is believed to be dimethylsilanediol (B41321), which can further break down. su.se
Interactive Data Table: Hydrolysis Half-life of D5
| pH | Temperature (°C) | Half-life (days) | Environment |
|---|---|---|---|
| 4 | 25 | 9.3 | - |
| 7 | 25 | 71 | - |
| 9 | 25 | 0.14 | - |
| 7 | 12 | 315 | Freshwater |
| 8 | 9 | 64 | Marine water |
Identification and Characterization of Decamethylcyclopentasiloxane Transformation Products
The transformation of D5 in the environment leads to the formation of various degradation products.
The primary abiotic transformation process for D5 in both aquatic and terrestrial environments is hydrolysis. The initial step in the hydrolysis of D5 is the ring-opening of the cyclic siloxane, which leads to the formation of linear siloxanediols. The principal and most well-documented hydrolysis product of D5 is dimethylsilanediol ((CH₃)₂Si(OH)₂). oup.com
Under certain conditions, particularly in the presence of clay minerals, the hydrolysis of D5 can also lead to the formation of other low molecular weight linear and cyclic siloxanes. These smaller siloxane units, with fewer than seven siloxane units, have been identified as principal breakdown products in some soil studies. These oligomeric diols are generally unstable and will further hydrolyze to dimethylsilanediol. In some instances, particularly upon re-wetting of a dry soil, some of these intermediates may be converted back to cyclic volatile methylsiloxanes, which can then volatilize from the soil.
Biotic Transformation Product Studies
Decamethylcyclopentasiloxane (D5) is subject to biotic transformation in various organisms, including mammals and fish. nih.govresearchgate.net These transformations are crucial in determining the compound's environmental fate and potential for bioaccumulation. Research has focused on identifying the resulting metabolites and understanding the transformation pathways.
In vivo studies have demonstrated that D5 is metabolized in rats through processes of demethylation and hydrolysis of the silicon-oxygen (Si-O) bond. industrialchemicals.gov.au When administered orally to Fischer 344 rats, D5 is excreted in the urine as various polar metabolites. industrialchemicals.gov.aunih.gov
A key study identified several major and minor metabolites in the urine of these rats. industrialchemicals.gov.au The primary transformation products result from the cleavage of methyl groups from the silicon atoms and the hydrolysis of the cyclic siloxane ring. industrialchemicals.gov.au The major metabolites identified were dimethylsilanediol and methylsilanetriol. industrialchemicals.gov.au In addition to these, at least five other minor, polar metabolites were detected but not structurally identified. industrialchemicals.gov.au The presence of dimethylsilanediol is significant as it is also considered a primary degradation product in soil and sludge under certain environmental conditions. canada.ca
Further investigation into the distribution of D5 and its metabolites in rats revealed the presence of nonamethylcyclopentasiloxanol in adipose tissue, which is formed through oxidative demethylation. industrialchemicals.gov.au This indicates that metabolic processes occur in various tissues within the organism.
Evidence of biotransformation has also been observed in aquatic organisms. In rainbow trout, D5 undergoes significant biotransformation, with studies showing that a substantial percentage of the compound is metabolized. nih.govacs.org Research has highlighted the importance of intestinal biotransformation in fish. nih.govacs.org In one study, it was observed that 56.5% of the ingested D5 was metabolized by rainbow trout. nih.gov While the specific structures of all fish metabolites have not been fully elucidated, the data clearly indicate that D5 is not metabolically inert in these organisms. nih.gov The depuration rates of D5 in fish and mammals are observed to be faster than those of non-biotransformable substances with similar hydrophobicity, further supporting the occurrence of metabolic transformation. nih.gov
The following table summarizes the identified biotic transformation products of Decamethylcyclopentasiloxane based on current research findings.
Table 1: Identified Biotic Transformation Products of Decamethylcyclopentasiloxane (D5)
| Metabolite Name | Chemical Formula | Organism | Tissue/Matrix | Metabolic Pathway | Reference(s) |
|---|---|---|---|---|---|
| Dimethylsilanediol | (CH₃)₂Si(OH)₂ | Rat (Fischer 344) | Urine | Demethylation, Hydrolysis | industrialchemicals.gov.au |
| Methylsilanetriol | CH₃Si(OH)₃ | Rat (Fischer 344) | Urine | Demethylation, Hydrolysis | industrialchemicals.gov.au |
| Nonamethylcyclopentasiloxanol | C₉H₂₇O₅Si₅(OH) | Rat (Fischer 344) | Adipose Tissue | Oxidative Demethylation | industrialchemicals.gov.au |
Advanced Analytical Methodologies for Decamethylcyclopentasiloxane Research
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, is indispensable for separating D5 from complex mixtures and quantifying its presence. The choice between gas and liquid chromatography is primarily dictated by the volatility of D5 and the polarity of its potential derivatives.
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile compounds like D5. acs.orgresearchgate.netnih.govnih.govnih.govresearchgate.net This method offers high resolution and sensitivity, making it ideal for detecting the low concentrations of D5 often found in environmental samples. researchgate.netnih.gov
In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The column's stationary phase separates different compounds based on their boiling points and chemical properties. As D5 elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). For D5, characteristic ions such as m/z 355 are often monitored for quantification. acs.org The use of an internal standard, such as ¹³C-labeled D5, can significantly improve the precision of the analysis by correcting for variations in sample preparation and instrument response. acs.org
Several studies have developed and validated GC-MS methods for D5 analysis in various matrices, including air, water, sediment, and sludge. acs.orgresearchgate.netnih.govnih.govmountainscholar.org For instance, a sensitive method for quantifying D5 in end-exhaled air utilized thermal desorption GC-MS, achieving a limit of quantification of 1.4 ng/L. acs.org Another study focusing on ambient air analysis employed a method with a high trapping efficiency sorbent, which allowed for a low limit of quantification of approximately 0.3 ng/m³. researchgate.netnih.gov In the analysis of river and estuarine sediments, both accelerated solvent extraction and liquid-solid extraction have been successfully coupled with on-column injection GC/MS. nih.gov
A significant challenge in D5 analysis is the potential for contamination from laboratory air and equipment, as siloxanes are common in many products. researchgate.netnih.govresearchgate.net To mitigate this, researchers often employ rigorous cleaning procedures, use field blanks for every sample, and process samples in clean air cabinets with charcoal and particle filtration. researchgate.netnih.gov Some methods also utilize a septumless GC configuration to avoid contamination from septum bleed. nih.gov
Table 1: Selected GC-MS Methods for Decamethylcyclopentasiloxane (B1670010) (D5) Analysis
| Matrix | Sample Preparation | GC-MS Technique | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| End-Exhaled Air | Thermal Desorption | TD-GC-MS | 1.4 ng/L | acs.org |
| Ambient Air | Solid Phase Extraction (Isolute ENV+) | GC-MS | ~0.3 ng/m³ | researchgate.netnih.gov |
| River/Estuarine Sediments | Accelerated Solvent Extraction (ASE) | On-column injection GC-MS | 57-110 ng/g⁻¹ dry weight | nih.gov |
| River/Estuarine Sediments | Liquid-Solid Extraction | On-column injection GC-MS | 4 ng/g⁻¹ dry weight | nih.gov |
| River Water/Treated Wastewater | Headspace Analysis | HS-GC-MS | <10-29 ng/L (River Water) | nih.govresearchgate.net |
| Water, Sediment, Soil, Biota, Biosolid | Liquid-Solid Extraction, Membrane-Assisted Solvent Extraction | Large-Volume Injection-GC-MS | Not specified | nih.gov |
While GC-MS is ideal for the volatile parent compound D5, liquid chromatography-mass spectrometry (LC-MS) is better suited for the analysis of its more polar derivatives and transformation products that may form in the environment or through metabolic processes. acs.org These transformation products are often less volatile and more water-soluble than D5, making them less amenable to GC analysis.
A recently developed reversed-phase liquid chromatography method coupled with high-resolution mass spectrometry has shown promise in separating and detecting oxidized D5 products. acs.org This method allows for the molecular characterization of D5-derived secondary organic aerosol (SOA). acs.org In this approach, samples are extracted with a mixture of acetonitrile (B52724) and ultrapure water, filtered, and concentrated before injection into the LC-MS system. acs.org The use of high-resolution mass spectrometry enables the identification of unknown transformation products by providing accurate mass measurements.
LC-MS can also be combined with other techniques, such as tandem mass spectrometry (MS/MS), to provide further structural information. acs.org In LC-MS/MS, a specific ion from the initial mass analysis is selected and fragmented, and the resulting fragment ions are analyzed. This provides a "fingerprint" that can be used to identify the compound.
Spectroscopic Characterization of Decamethylcyclopentasiloxane and its Derivatives
Spectroscopic techniques provide valuable information about the molecular structure and functional groups of D5 and its derivatives. Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are two powerful tools used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of chemical compounds. nih.govscribd.comresearchgate.net It works by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). scribd.com In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to absorb and re-emit electromagnetic radiation at specific frequencies. scribd.com The resulting NMR spectrum provides information about the chemical environment of each atom in the molecule.
For D5, ¹H NMR and ¹³C NMR are particularly useful. The ¹H NMR spectrum of D5 is relatively simple, showing a single sharp peak corresponding to the thirty equivalent protons of the methyl groups attached to the silicon atoms. nih.gov The chemical shift of this peak provides information about the electronic environment of the protons. Similarly, the ¹³C NMR spectrum shows a single peak for the ten equivalent carbon atoms of the methyl groups. nih.gov
More advanced NMR techniques, such as ²⁹Si NMR, can directly probe the silicon atoms in the siloxane ring, providing further confirmation of the cyclic structure. nih.gov In environmental studies, NMR can be used to identify the transformation products of D5 by detecting changes in the chemical shifts and coupling patterns of the nuclei. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnist.govresearchgate.netthermofisher.comunibo.it It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
The FTIR spectrum of D5 exhibits characteristic absorption bands that confirm its structure. nih.govnist.gov The most prominent features include:
Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone.
CH₃ stretching: Absorption bands in the region of 2900-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl groups.
CH₃ bending: Absorption bands around 1260 cm⁻¹ and 800 cm⁻¹ due to the bending vibrations of the methyl groups attached to the silicon atoms.
FTIR can be particularly useful for studying the degradation of D5. For example, the appearance of new absorption bands, such as a broad O-H stretching band around 3400 cm⁻¹, could indicate the formation of hydroxylated derivatives. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a variant of the technique that allows for the analysis of solid or liquid samples with minimal preparation. unibo.it
Table 2: Characteristic FTIR Absorption Bands for Decamethylcyclopentasiloxane (D5)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |
| C-H (in CH₃) | Symmetric & Asymmetric Stretch | 2900 - 3000 |
| Si-CH₃ | Symmetric Bend (Umbrella) | ~1260 |
| Si-(CH₃)₂ | Rocking | ~800 |
Development of Robust Sample Preparation and Extraction Protocols for Diverse Matrices
The development of reliable sample preparation and extraction protocols is a critical step in the analysis of D5, as the choice of method can significantly impact the accuracy and sensitivity of the results. researchgate.netnih.govnih.govnih.govacs.org The optimal protocol depends on the specific matrix being analyzed, such as air, water, soil, sediment, or biological tissues.
A primary challenge in sample preparation for D5 analysis is its volatility, which can lead to losses during sample handling and extraction. nih.gov Therefore, methods that minimize evaporative steps are preferred. nih.gov Another significant issue is the potential for background contamination, as D5 is present in many laboratory materials and personal care products. researchgate.netnih.gov
Commonly used extraction techniques for D5 include:
Liquid-Solid Extraction: This technique is often used for solid samples like soil, sediment, and sludge. nih.govnih.gov The sample is mixed with a suitable organic solvent, such as n-hexane, which dissolves the D5. researchgate.netnih.gov The extract is then separated from the solid material for analysis.
Accelerated Solvent Extraction (ASE): ASE is an automated form of liquid-solid extraction that uses elevated temperatures and pressures to increase the efficiency and reduce the time of the extraction process. nih.gov
Solid-Phase Extraction (SPE): SPE is used to isolate and concentrate D5 from liquid samples, such as water or air. researchgate.netnih.gov The sample is passed through a cartridge containing a solid sorbent material that retains the D5. The D5 is then eluted from the sorbent with a small volume of solvent. researchgate.netnih.gov
Headspace Analysis (HS): This technique is suitable for volatile compounds like D5 in liquid or solid samples. nih.govresearchgate.net The sample is sealed in a vial and heated to allow the D5 to partition into the headspace (the gas phase above the sample). A portion of the headspace gas is then injected into the GC-MS for analysis. nih.govresearchgate.net
Membrane-Assisted Solvent Extraction (MASE): MASE is used for extracting D5 from water samples. researchgate.netnih.gov It involves the use of a semi-permeable membrane to separate the aqueous sample from an organic extraction solvent.
To ensure the quality of the data, it is essential to use appropriate quality control measures, such as method blanks, field blanks, and spiked samples. researchgate.netnih.govnih.gov Isotope-labeled internal standards are also crucial for accurate quantification. acs.org
Air Sample Collection and Enrichment Techniques
The volatility of D5 means it is predominantly found in the air, making atmospheric sample analysis crucial. nih.gov A significant challenge in analyzing D5 in the air is minimizing contamination during sampling and analysis. researchgate.net
Active air sampling methods often involve drawing a known volume of air through a sorbent tube to trap the D5. One effective technique utilizes a solid-phase extraction (SPE) cartridge containing a sorbent like Isolute ENV+. nih.gov This method allows for a high sampling rate and subsequent elution with a small volume of a solvent such as n-hexane, which can be directly injected into a gas chromatography/mass spectrometry (GC/MS) system. researchgate.net The simplicity of this approach facilitates the use of field blanks to monitor for contamination. nih.gov
Passive air sampling (PAS) offers a less complex alternative, with sorbents like Tenax-TA being used to collect cVMS, including D5. researchgate.net For biogas and landfill gas, which often contain siloxanes, air samples can be collected in Tedlar bags on-site. alsglobal.com A specific volume is then drawn through a thermal desorption (TD) tube for analysis. alsglobal.com This method is adapted from established protocols such as EPA Method TO-17 and ISO Method 16017. alsglobal.com
Table 1: Air Sampling Techniques for D5 Analysis
| Sampling Technique | Sorbent/Media | Key Features | Application |
| Active Sampling (SPE) | Isolute ENV+ | High trapping efficiency, high sampling rate, simple elution. nih.govresearchgate.net | Ambient Air nih.govresearchgate.net |
| Passive Sampling | Tenax-TA | Simultaneous measurement of cVMS and other compounds. researchgate.net | Indoor Air researchgate.net |
| Bag Sampling | Tedlar Bags | On-site collection for subsequent TD analysis. alsglobal.com | Biogas, Landfill Gas alsglobal.com |
Sediment and Soil Matrix Extraction Procedures
Analyzing D5 in solid matrices like sediment and soil requires robust extraction procedures to isolate the compound from the complex matrix. Accelerated Solvent Extraction (ASE) and liquid-solid extraction are two commonly employed methods. nih.gov
ASE has been successfully used to measure D5 concentrations in river sediments. nih.gov For these procedures, care must be taken to minimize exposure to air to prevent contamination, often by processing samples in a clean air cabinet with carbon filtration. researchgate.net
Liquid-solid extraction can be optimized to achieve lower detection limits, which is particularly useful for sediments with lower D5 concentrations. nih.gov This often involves mixing the sample with a drying agent like anhydrous sodium sulphate, followed by extraction with a solvent such as n-hexane. mountainscholar.org
To avoid potential losses of volatile siloxanes, some methods employ no evaporative techniques. Instead, they utilize large-volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) to achieve the necessary detection limits. nih.gov
Water Sample Preparation Methods
The analysis of D5 in water is challenging due to its low water solubility and high volatility. researchgate.netresearchgate.net Several methods have been developed to extract and concentrate D5 from aqueous samples.
Headspace gas chromatography/mass spectrometry (HS-GC/MS) is a suitable method for analyzing D5 in river water and treated wastewater. nih.gov A key aspect of this technique is the in-field addition of an internal standard to both samples and field blanks to account for recovery and prevent contamination from laboratory air. nih.gov
Solid-phase microextraction (SPME) combined with GC-MS/MS offers a precise, fast, and selective method for the simultaneous detection of multiple siloxanes, including D5, in drinking and source water. frontiersin.org The choice of SPME fiber coating is critical, with divinylbenzene/polydimethylsiloxane (B3030410) (DVB/PDMS) or divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) being effective for siloxane extraction. frontiersin.org
Magnetic solid-phase extraction (MSPE) using a graphene oxide/Fe3O4 nanocomposite as a sorbent is another innovative and environmentally friendly method. ua.es This technique allows for the preconcentration of siloxanes prior to GC-MS determination. ua.es
Membrane-assisted solvent extraction is another technique employed for water samples, followed by analysis using LVI-GC-MS to avoid evaporative losses. nih.gov
Biological Matrix Sampling Techniques (e.g., Exhaled Air)
Due to the use of D5 in personal care products, humans are regularly exposed to it. nih.govresearchgate.net Analyzing D5 in biological matrices like exhaled air can help determine internal dosage for exposure assessments. nih.govru.nl
A sensitive method for quantifying D5 in end-exhaled air involves thermal desorption gas chromatography mass spectrometry (TD-GC-MS). nih.govacs.org For this, end-exhaled air samples are collected using breath samplers, such as the Bio-VOC, and then transferred to automatic thermal desorption (ATD) tubes. nih.govru.nl These tubes are conditioned at high temperatures before use to minimize background contamination. nih.govru.nl The use of ¹³C-labeled D5 as an internal standard is crucial for improving the precision of the measurement. nih.govacs.org
For dermal absorption studies, D5 concentrations in exhaled air have been determined by trapping it on Tenax tubes, followed by desorption with hexane (B92381) and analysis by GC/MS. oup.com
Method Validation, Limits of Detection, and Quantification in Trace Analysis
Method validation is essential to ensure the reliability of analytical results, especially at the trace levels at which D5 is often found. Key validation parameters include linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). mountainscholar.orgeflm.eu
The limit of detection is the lowest concentration of a substance that can be reliably distinguished from a blank. quansysbio.com The limit of quantification is the lowest concentration at which the analyte can be not only detected but also quantified with acceptable precision and accuracy. ru.nlquansysbio.com
For air analysis using SPE, a low limit of quantification of approximately 0.3 ng/m³ has been achieved. nih.govcapes.gov.br In the analysis of end-exhaled air by TD-GC-MS, the LOQ for D5 was determined to be 1.4 ng/L. nih.govru.nlacs.org
In sediment analysis, the LOQ for D5 can vary significantly depending on the extraction method. For ASE, an LOQ of 57-110 ng/g dry weight has been reported, while liquid-solid extraction can achieve a much lower LOQ of 4 ng/g dry weight. nih.gov For water analysis using SPME-GC-MS/MS, the LOQ for D5 was found to be 0.012 µg/L. frontiersin.org
Table 2: Limits of Quantification (LOQ) for D5 in Various Matrices
| Matrix | Analytical Method | Limit of Quantification (LOQ) |
| Ambient Air | SPE-GC/MS | ~0.3 ng/m³ nih.govcapes.gov.br |
| End-Exhaled Air | TD-GC-MS | 1.4 ng/L nih.govru.nlacs.org |
| River Sediment | Accelerated Solvent Extraction (ASE) | 57-110 ng/g (dry weight) nih.gov |
| River Sediment | Liquid-Solid Extraction | 4 ng/g (dry weight) nih.gov |
| Drinking/Source Water | SPME-GC-MS/MS | 0.012 µg/L frontiersin.org |
Specialized Techniques for Online Monitoring and Real-Time Measurement
The development of techniques for online monitoring and real-time measurement of D5 is an area of growing interest. While direct analysis of volatile methylsiloxanes (VMSs) using techniques like Atmospheric Pressure Chemical Ionization-Mass Spectrometry/Mass Spectrometry (APCI-MS/MS) has been explored, the detection limits are often higher than typical ambient air concentrations. researchgate.net
Instruments like the Mettler Toledo Excellence D5 density meter, while not directly measuring D5 concentration, offer real-time video viewing of the measurement cell and automatic viscosity correction, which can be valuable in process monitoring where D5 might be a component. americanpharmaceuticalreview.commt.com These systems can be integrated into workflows for automated sampling, measuring, and rinsing. mt.com
For radiological threat detection, the D5 RIID is a wearable device that can continuously scan and identify radiological threats in real-time. kromek.com While this is a different application, the concept of a portable, real-time monitoring device could be adapted for chemical detection in the future.
The bubble pressure method, as implemented in instruments like the BP-D5, allows for the measurement of dynamic surface tension, which is crucial in applications like coating where surfactants are present. face-kyowa.co.jp This could have relevance in monitoring industrial processes involving D5.
Environmental Modeling and Predictive Science for Decamethylcyclopentasiloxane
Application of Multimedia Environmental Fate Models
Fugacity-based models, such as the Equilibrium Criterion (EQC) Level III model, are used to predict the steady-state distribution of a chemical in a generic, evaluative environment [10, 21]. The model uses the principle of fugacity—a measure of a chemical's "escaping tendency" from a phase—to calculate its partitioning. For D5, key input parameters determine its behavior within the model framework.
Table 6.1: Physicochemical Properties of D5 Used in EQC Level III Modeling Click on the headers to sort the table.
| Property | Value | Significance in Modeling |
|---|---|---|
| Molar Mass | 370.77 g/mol | Basic input for mass-based calculations. |
| Vapor Pressure | 40 Pa at 25°C | High value indicates a strong tendency to partition into the atmosphere. |
| Water Solubility | 5.3 µg/L at 23°C | Low solubility limits its concentration in the aqueous phase. |
| Log Kow (Octanol-Water) | 8.03 | High value indicates strong partitioning to organic carbon in soil and sediment. |
To understand the fate of D5 on a global scale, researchers employ more complex, spatially resolved models like the Berkeley-Trent (BETR) Global model. Unlike single-box models, BETR Global divides the world into multiple interconnected regions, simulating chemical transport via atmospheric and oceanic currents . This approach is essential for evaluating the Long-Range Transport Potential (LRTP) of D5.
Modeling studies using BETR Global have been instrumental in demonstrating how D5, primarily released in populated and industrialized regions of the Northern Hemisphere, can travel to remote ecosystems like the Arctic [32, 33]. The model simulates the following pathway:
Emission: D5 is released into the air in source regions.
Atmospheric Transport: Due to its volatility and moderate atmospheric persistence, D5 is transported over long distances by prevailing wind patterns.
Deposition: The chemical is removed from the atmosphere via "cold condensation" in colder polar regions, where lower temperatures favor its partitioning from the gas phase to particles and surfaces, leading to deposition.
These models have successfully predicted concentrations of D5 in Arctic air that align closely with field monitoring data, confirming that long-range atmospheric transport is the primary mechanism delivering D5 to the polar regions .
Table 6.2: Comparison of Modeled and Measured D5 Concentrations in the Arctic Atmosphere Click on the headers to sort the table.
| Location | Model | Modeled Concentration (pg/m³) | Measured Concentration (pg/m³) |
|---|---|---|---|
| Zeppelin, Svalbard | BETR Global | 15 - 40 | 22 - 50 |
While global models assess LRTP, regional models like the Quantitative Water Air Sediment Interaction (QWASI) model are used to predict environmental concentrations on a local scale, such as in specific lakes, rivers, or coastal areas . The QWASI model operates at a quasi-steady state and is particularly useful for evaluating the impact of specific point sources, such as wastewater treatment plant (WWTP) effluents, on local aquatic ecosystems .
In a typical QWASI application for D5, the model would be parameterized for a specific water body, incorporating its dimensions, water flow rates (advection), and sediment characteristics. The primary input would be the estimated loading of D5 from a WWTP outfall. The model then predicts the concentrations of D5 in the water column and sediment at various distances from the source.
Research findings from these models show that while D5 has very low water solubility, continuous loading from WWTPs can lead to measurable concentrations in the receiving water and significant accumulation in the sediment due to its high affinity for organic matter (high Kow) [10, 21]. These Predicted Environmental Concentrations (PECs) can then be compared to measured data to validate the model and used in local risk assessments. The primary removal mechanism from the aquatic system in these models is volatilization to the atmosphere, reinforcing the importance of the air compartment.
Atmospheric Transport and Chemical Transformation Models
Given that the atmosphere is the primary environmental sink for D5, models focused on atmospheric processes are crucial. These models simulate not only its physical transport but also its chemical degradation and transformation.
The dominant chemical loss process for D5 in the atmosphere is its gas-phase reaction with the hydroxyl radical (•OH), a highly reactive oxidant present during daylight hours [12, 13]. Atmospheric chemistry models incorporate this reaction to calculate the atmospheric lifetime of D5. The lifetime (τ) is inversely proportional to the reaction rate constant (kOH) and the average concentration of •OH radicals in the troposphere.
τ = 1 / (kOH × [•OH])
Numerous laboratory studies have determined the kOH for D5, with consistent results across different experimental techniques [14, 15, 17]. These empirically derived rate constants are critical inputs for the models.
Table 6.3: Experimentally Determined Rate Constants and Calculated Atmospheric Lifetimes for D5 Click on the headers to sort the table.
| kOH (cm³ molecule⁻¹ s⁻¹) | Assumed [•OH] (molecules cm⁻³) | Calculated Atmospheric Lifetime (days) | Reference Concept |
|---|---|---|---|
| 9.61 x 10⁻¹³ | 1.0 x 10⁶ | ~12.0 | |
| 9.80 x 10⁻¹³ | 1.0 x 10⁶ | ~11.8 | |
| 1.05 x 10⁻¹² | 1.0 x 10⁶ | ~11.0 |
Note: Lifetimes are calculated based on a 24-hour or 12-hour daylight average [OH] concentration.
The calculated atmospheric lifetimes, typically ranging from 8 to 12 days, are long enough to permit transport over thousands of kilometers but short enough to prevent D5 from accumulating indefinitely in the global atmosphere . This "regional persistence" is a key characteristic that allows for its transport to remote areas like the Arctic before it is fully degraded.
The atmospheric oxidation of D5 by •OH radicals does not simply remove the parent compound; it initiates a series of reactions that can lead to the formation of new particulate matter, known as Secondary Organic Aerosol (SOA) . Advanced atmospheric models now include chemical mechanisms to simulate this gas-to-particle conversion process.
The oxidation of the cyclic D5 molecule is modeled to proceed via hydrogen abstraction, followed by the addition of O₂ and subsequent reactions. This process breaks the ring and forms less volatile, oxygenated linear siloxane products, such as silanols and siloxanediols . Because these oxidation products have much lower vapor pressures than D5, they can nucleate to form new particles or condense onto existing aerosol particles .
The efficiency of this conversion is quantified by the SOA yield, defined as the mass of aerosol formed per mass of D5 reacted. Smog chamber experiments have provided SOA yield data that are used to parameterize and validate these models. The yields are highly dependent on environmental conditions, particularly the concentration of nitrogen oxides (NOₓ).
Table 6.4: D5 SOA Yields from Smog Chamber Experiments for Model Input Click on the headers to sort the table.
| Condition | Aerosol Mass Loading (µg/m³) | SOA Yield (%) | Significance |
|---|---|---|---|
| Low-NOₓ | 10 | 30 - 45 | Simulates remote or rural atmospheric conditions. |
| Low-NOₓ | 100 | 80 - 95 | Higher yields at higher particle concentrations. |
| High-NOₓ | 10 | 5 - 15 | Simulates polluted urban atmospheric conditions. |
By incorporating these mechanisms and yields, atmospheric models can predict the contribution of D5 emissions to ambient particulate matter (PM) concentrations [12, 16]. These simulations are vital for a complete understanding of the atmospheric impact of D5, moving beyond its fate as a single molecule to its role in aerosol formation.
Parameterization of Environmental Models with Decamethylcyclopentasiloxane-Specific Data
The accuracy of environmental models in predicting the fate and transport of decamethylcyclopentasiloxane (B1670010) (D5) is fundamentally dependent on the quality of the input parameters. oup.comoup.com These models, such as the Equilibrium Criterion (EQC) model, Quantitative Water Air Sediment Interactive (QWASI) model, and various catchment-scale and global models, require specific physicochemical and degradation data to simulate the compound's behavior in different environmental compartments. researchgate.netservice.gov.uknih.govosti.gov Accurate, empirically derived values are essential, as D5 possesses unusual properties that can lead to erroneous predictions if generic quantitative structure-activity relationships (QSARs) are used. oup.comresearchgate.net
Key parameters for modeling the environmental fate of D5 include its partitioning coefficients, which describe how it distributes between air, water, soil, sediment, and biota. The air-water partition coefficient (K_AW) is particularly high, indicating a strong tendency to volatilize from water, a crucial process for its environmental distribution. oup.comindustrialchemicals.gov.au Similarly, the octanol-water partition coefficient (K_OW) is high, suggesting a potential for bioaccumulation. researchgate.netpops.int However, the organic carbon-water (B12546825) partition coefficient (K_OC) is significantly lower than what would be predicted from its K_OW based on relationships for typical nonpolar organic compounds, a critical distinction that must be accounted for in models. oup.comresearchgate.net The octanol-air partition coefficient (K_OA) is relatively low compared to other hydrophobic substances, which implies that partitioning to aerosols is not a dominant process. oup.com
Degradation rates, or half-lives, in various media are also critical inputs. D5 is primarily degraded in the atmosphere by reaction with hydroxyl (OH) radicals. ucpress.edu In aquatic environments, its persistence is influenced by hydrolysis, which is dependent on both pH and temperature, and by volatilization. service.gov.uksu.se D5 shows high persistence in sediment, with very long degradation half-lives. su.se The parameterization of models with these specific data points allows for a more realistic simulation of D5's distribution, persistence, and potential for long-range transport. service.gov.ukcanada.ca
| Parameter | Recommended Value | Temperature (°C) | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | 370.77 | N/A | oup.com |
| Vapor Pressure (Pa) | 26.66 - 33.2 | 25 | canada.ca |
| Water Solubility (mg/L) | ~0.015 | N/A | canada.ca |
| Log K_OW (Octanol-Water Partition Coefficient) | 8.03 - 8.09 | 24.6 - 25 | service.gov.ukresearchgate.net |
| Log K_AW (Air-Water Partition Coefficient) | 3.13 | 24.6 | canada.ca |
| Log K_OC (Organic Carbon-Water Partition Coefficient) | 5.17 | N/A | oup.com |
| Log K_OA (Octanol-Air Partition Coefficient) | 4.93 ± 0.09 | N/A | oup.com |
| Atmospheric Degradation Half-Life (days) | >3 | N/A | pops.intcanada.ca |
| Hydrolysis Half-Life (at pH 7) | 315 days | 12 | su.se |
| Hydrolysis Half-Life (at pH 8) | 64 days | 9 | su.se |
| Sediment Degradation Half-Life (days) | >1200 - 3100 | N/A | su.se |
Model Sensitivity Analysis and Uncertainty Assessment
Sensitivity and uncertainty analyses are crucial steps in environmental modeling to understand how model outputs are affected by variations in input parameters and to quantify the confidence in the predictions. researchgate.netnih.gov For decamethylcyclopentasiloxane (D5), such analyses have been performed using various models, including the EQC (EQuilibrium Criterion) model and catchment-specific models like LF2000-WQX. researchgate.netnih.govnerc.ac.uk
Uncertainty analysis, often conducted using Monte Carlo simulations, propagates the uncertainty of input parameters through the model to provide a probabilistic range of outcomes. nih.govrsc.org This approach acknowledges that significant uncertainties exist not only in chemical-specific properties like partition coefficients and degradation rates but also in the parameters describing the model environment itself. rsc.org For D5, this has been applied to the EQC model to quantitatively determine how temperature and uncertainties in partitioning and reactivity data affect its behavior under different emission scenarios. nih.gov The results generate distributions of predicted concentrations in environmental compartments, such as water and sediment, which represent an "aleatory uncertainty envelope." rsc.org This process highlights the range of possible outcomes and can reveal significant equifinality, where different sets of input parameters can produce similar model outputs. rsc.org Confidence intervals for predictions can be large, particularly for the persistence of D5 in sediment, reflecting the model's sensitivity to parameters like K_OC. rsc.org
| Model | Most Influential Parameters Identified in Sensitivity Analysis | Reference |
|---|---|---|
| EQC Model | Emission Mode (especially to water), K_OC, Half-life in Air, Half-life in Water, Half-life in Sediment, Temperature | researchgate.netnih.gov |
| LF2000-WQX | Wastewater Treatment Plant (WwTP) removal rates, In-stream removal rates | nerc.ac.uk |
| Tokyo Bay Model | Organic-carbon-water partition coefficient (K_OC), D5 discharge rate to the bay | researchgate.net |
| WRF+CHIMERE | OH radical degradation reaction rate (atmospheric chemistry) | ucpress.edu |
Validation of Model Predictions against Environmental Monitoring Data
The final step in building confidence in environmental models is to validate their predictions against real-world measurements. ucpress.edu This involves comparing the modeled concentrations of decamethylcyclopentasiloxane (D5) with data from environmental monitoring programs in various media, including air, water, and sediment. researchgate.netresearchgate.net Such comparisons serve as a crucial reality check on the scientific understanding of the chemical's fate and the model's performance. oup.com
Several studies have undertaken this validation process for D5. For instance, the Probabilistic Aggregate Consumer Exposure Model (PACEM) was validated by comparing its estimates to environmental sampling data, showing a moderate overestimation of exposure, which is considered a suitable conservative feature for risk assessment. nih.govcefic-lri.org In another study using the WRF+CHIMERE chemistry transport model, predicted atmospheric concentrations of D5 were compared to field measurements. ucpress.edu The evaluation, using different emission factors, found that one factor led to slight overestimations while another led to large overestimations, highlighting the importance of accurate emission data. ucpress.edu The model using the lower emission factor generally performed well, with an annual normalized mean bias of -6.8%, indicating a good match with observed data. ucpress.edu
Cumulative probability plots have been used to visually compare the distribution of modeled concentrations with the distribution of measured field data. researchgate.net For D5, such plots have shown that modeled concentrations in water and sediment align well with the range of concentrations observed in the environment. researchgate.net For example, a comparison of D5 concentrations in sediment showed a strong correlation (r² = 0.96) between log-transformed field data and a linear regression model fit to that data. researchgate.net These validation exercises are essential for refining models and ensuring they are reliable tools for environmental assessment. nih.govtandfonline.comnih.gov
| Model / Approach | Environmental Compartment | Validation Finding | Reference |
|---|---|---|---|
| Fugacity-Based Multimedia Model (e.g., EQC) | Air, Sediment, Biota | Good agreement between modeled and measured concentrations. | researchgate.net |
| Fugacity-Based Model (Tokyo Bay) | River Water | Captured overall trends but with some variability and underprediction. | researchgate.net |
| Probabilistic Aggregate Consumer Exposure Model (PACEM) | Human Biomonitoring / Environmental Sampling | Moderate overestimation of exposure (by max one order of magnitude), deemed suitable for conservative risk assessment. | nih.govcefic-lri.org |
| LF2000-WQX Catchment Model | River Water | Model scenarios were assessed against available monitored data for the Rivers Bedford Ouse and Nene. | nerc.ac.uk |
| WRF+CHIMERE Model | Atmosphere | With an appropriate emission factor, the model performed well (Annual Normalized Mean Bias = -6.8%). | ucpress.edu |
| QWASI Model / Field Data Comparison | Water, Sediment | Cumulative probability plots show good alignment between the range of modeled estimates and measured field data. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of decamethylpentasiloxane (D5), and how do they influence experimental design?
- Methodological Answer : Begin with determining properties such as vapor pressure (0.00103 mmHg), molecular formula (C₁₀H₃₂O₄Si₅), and solubility using databases like PubChem . These properties guide solvent selection, reaction conditions, and environmental fate studies. For instance, low vapor pressure necessitates closed-system experiments to prevent volatilization losses. Thermodynamic stability (LOGP: 3.125) informs compatibility with organic matrices in chromatography .
Q. How can researchers synthesize and characterize this compound with high purity for controlled studies?
- Methodological Answer : Follow siloxane condensation protocols using dichlorodimethylsilane and controlled hydrolysis. Purify via fractional distillation under inert conditions to avoid hydrolysis byproducts. Characterize purity using GC-MS for volatile siloxanes and ²⁹Si NMR to confirm structural integrity . Validate purity thresholds (>98%) for toxicity studies to minimize confounding variables .
Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?
- Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC-MS) for trace detection in air/water samples. For solid matrices (e.g., soil), employ Soxhlet extraction with hexane, followed by silica gel cleanup to remove polar interferents. Calibrate with deuterated internal standards (e.g., D₁₅-decane) to account for matrix effects .
Advanced Research Questions
Q. How do conflicting toxicological classifications of this compound (e.g., Class 3: "insufficient data") impact risk assessment frameworks?
- Methodological Answer : Address contradictions by cross-validating in vitro and in vivo data. For example, reconcile discrepancies in bioaccumulation potential by comparing OECD 305 dietary exposure models with field data from wastewater treatment plants. Prioritize longitudinal studies to assess chronic effects, as acute toxicity may underestimate environmental persistence .
Q. What experimental strategies resolve uncertainties in this compound’s atmospheric oxidation pathways?
- Methodological Answer : Simulate atmospheric conditions in smog chambers with controlled OH radical exposure. Monitor degradation products (e.g., formaldehyde, silanols) via FTIR and proton-transfer-reaction mass spectrometry (PTR-MS). Compare kinetic data with quantum mechanical calculations (e.g., DFT) to validate reaction mechanisms .
Q. How can researchers design ecotoxicology studies to account for this compound’s hydrophobicity and bioavailability?
- Methodological Answer : Use equilibrium partitioning theory to predict bioaccumulation in benthic organisms. Conduct sediment-spiking experiments with labeled D5 (¹³C or ²H) and measure tissue concentrations via LC-MS/MS. Normalize results to lipid content and organic carbon fraction in sediment to improve cross-study comparability .
Methodological Resources
- Data Repositories : Access thermodynamic and toxicological data from PubChem (InChIKey: STWFZICHPLEOIC-UHFFFAOYSA-N) and ECHA for regulatory compliance .
- Analytical Protocols : Refer to NOAA ESRL CSD guidelines for atmospheric sampling and OECD Test Guidelines 301/302 for biodegradation studies .
- Conflict Resolution : Use PRISMA frameworks to systematically evaluate contradictory evidence in toxicity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
